molecular formula C28H32O4 B394649 9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

Cat. No.: B394649
M. Wt: 432.5g/mol
InChI Key: VIYNQJJVSTUSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic molecule characterized by its unique structure, which includes a xanthene core and a phenyl group substituted with a hydroxy-methyl-butynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multiple steps. One common method includes the reaction of a substituted phenol with a suitable alkyne under catalytic conditions. The reaction conditions often involve the use of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the alkyne results in an alkane .

Scientific Research Applications

9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The hydroxy-methyl-butynyl moiety can interact with enzymes and receptors, modulating their activity. The xanthene core may also contribute to the compound’s biological effects by stabilizing reactive intermediates and enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-hydroxy-3-methyl-1-butynyl)benzoic acid methyl ester
  • 6-(4-chlorobenzoyl)-4-[3-(3-hydroxy-3-methyl-1-butynyl)phenyl]-1-methyl-2(1H)-quinolinone

Uniqueness

9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: stands out due to its unique combination of a xanthene core and a hydroxy-methyl-butynyl substituted phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H32O4

Molecular Weight

432.5g/mol

IUPAC Name

9-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C28H32O4/c1-26(2)13-19(29)24-21(15-26)32-22-16-27(3,4)14-20(30)25(22)23(24)18-9-7-17(8-10-18)11-12-28(5,6)31/h7-10,23,31H,13-16H2,1-6H3

InChI Key

VIYNQJJVSTUSIF-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C#CC(C)(C)O)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C#CC(C)(C)O)C(=O)C1)C

Origin of Product

United States

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